molecular formula C27H26ClN3O4S B11681302 2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B11681302
M. Wt: 524.0 g/mol
InChI Key: UJUFKYJWUHCGFS-UHFFFAOYSA-N
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Description

2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and an imidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, dimethoxybenzene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-(2-diazoacetyl)-6,8-dichloro-3-methylquinoline
  • 2-(4-chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline
  • 4-chloro-6,8-dimethoxy-2-(trifluoromethyl)quinoline

Uniqueness

2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is unique due to its specific combination of functional groups and its imidazolidinone core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C27H26ClN3O4S/c1-34-23-13-8-18(16-24(23)35-2)14-15-30-22(17-25(32)29-20-6-4-3-5-7-20)26(33)31(27(30)36)21-11-9-19(28)10-12-21/h3-13,16,22H,14-15,17H2,1-2H3,(H,29,32)

InChI Key

UJUFKYJWUHCGFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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